molecular formula C19H21N5O7 B14768366 Thalidomide-5'-O-PEG2-C2-azide

Thalidomide-5'-O-PEG2-C2-azide

Cat. No.: B14768366
M. Wt: 431.4 g/mol
InChI Key: MUZVVTSBAGZZMQ-UHFFFAOYSA-N
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Description

Thalidomide-5’-O-PEG2-C2-azide is a compound that features a thalidomide ligand connected to a polyethylene glycol (PEG) spacer and an azide group. This compound is primarily used in the field of proteolysis targeting chimeras (PROTACs), which are cell-permeable heterobifunctional molecules designed to remove specific proteins from cells. The thalidomide ligand in this compound is known for its ability to recruit the E3 ligase complex, leading to the targeted degradation of proteins .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Thalidomide-5’-O-PEG2-C2-azide involves the conjugation of thalidomide with a PEG2 linker and an azide functional group. The process typically includes the following steps:

Industrial Production Methods: Industrial production of Thalidomide-5’-O-PEG2-C2-azide follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: Thalidomide-5’-O-PEG2-C2-azide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Click Chemistry: Copper(I) catalysts are commonly used in click chemistry reactions involving Thalidomide-5’-O-PEG2-C2-azide.

    Substitution Reactions: Reagents such as sodium azide and appropriate solvents are used for substitution reactions.

Major Products:

Scientific Research Applications

Thalidomide-5’-O-PEG2-C2-azide has a wide range of scientific research applications, including:

Mechanism of Action

Thalidomide-5’-O-PEG2-C2-azide exerts its effects through the recruitment of the E3 ligase complex, specifically Cereblon (CRBN). The thalidomide ligand binds to CRBN, which is part of the cullin-4-containing E3 ubiquitin ligase complex. This binding leads to the ubiquitination and subsequent proteasomal degradation of target proteins. The PEG2 spacer and azide group facilitate the conjugation of the compound to other molecules, enhancing its versatility in various applications .

Comparison with Similar Compounds

Properties

Molecular Formula

C19H21N5O7

Molecular Weight

431.4 g/mol

IUPAC Name

5-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione

InChI

InChI=1S/C19H21N5O7/c20-23-21-5-6-29-7-8-30-9-10-31-12-1-2-13-14(11-12)19(28)24(18(13)27)15-3-4-16(25)22-17(15)26/h1-2,11,15H,3-10H2,(H,22,25,26)

InChI Key

MUZVVTSBAGZZMQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)OCCOCCOCCN=[N+]=[N-]

Origin of Product

United States

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